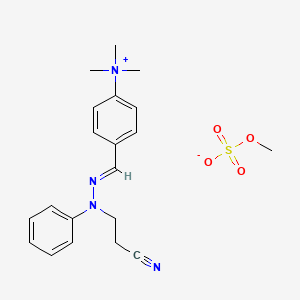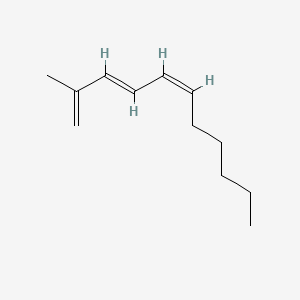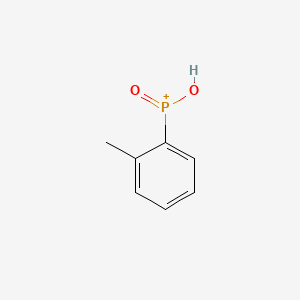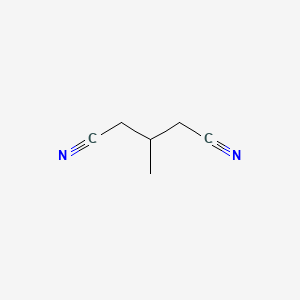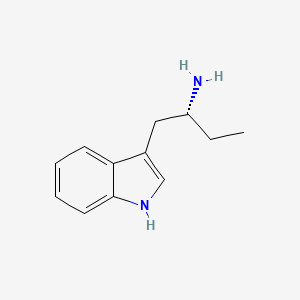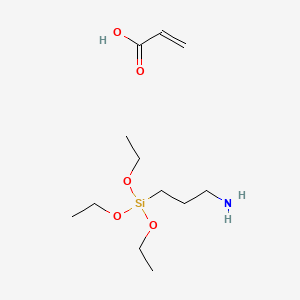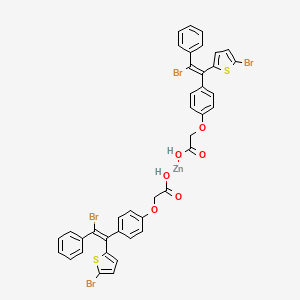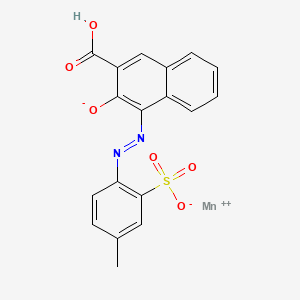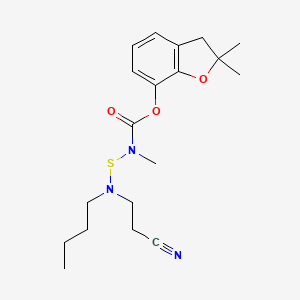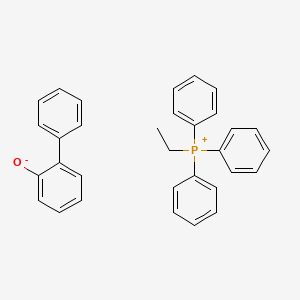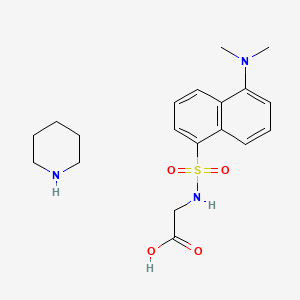![molecular formula C20H18N2O B12692236 Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- CAS No. 73384-90-4](/img/structure/B12692236.png)
Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Hydroxybenzal)-4,4’-methylenedianiline is an organic compound that features a benzaldehyde group substituted with a hydroxy group at the para position and linked to a methylenedianiline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Hydroxybenzal)-4,4’-methylenedianiline can be synthesized through a condensation reaction between p-hydroxybenzaldehyde and 4,4’-methylenedianiline. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the synthesis of N-(p-Hydroxybenzal)-4,4’-methylenedianiline can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(p-Hydroxybenzal)-4,4’-methylenedianiline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
N-(p-Hydroxybenzal)-4,4’-methylenedianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(p-Hydroxybenzal)-4,4’-methylenedianiline involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the imine bond can interact with nucleophiles. These interactions can modulate biological activities and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
p-Hydroxybenzaldehyde: Shares the hydroxybenzaldehyde moiety but lacks the methylenedianiline group.
4,4’-Methylenedianiline: Contains the methylenedianiline moiety but lacks the hydroxybenzaldehyde group.
N-(p-Hydroxybenzyl)-4,4’-methylenedianiline: Similar structure but with a benzyl group instead of a benzal group.
Uniqueness
N-(p-Hydroxybenzal)-4,4’-methylenedianiline is unique due to the presence of both the hydroxybenzaldehyde and methylenedianiline moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
73384-90-4 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-[[4-[(4-aminophenyl)methyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H18N2O/c21-18-7-1-15(2-8-18)13-16-3-9-19(10-4-16)22-14-17-5-11-20(23)12-6-17/h1-12,14,23H,13,21H2 |
InChI Key |
QKCZZGDBRCQANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


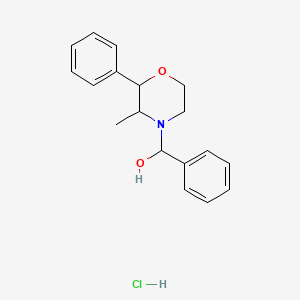
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
